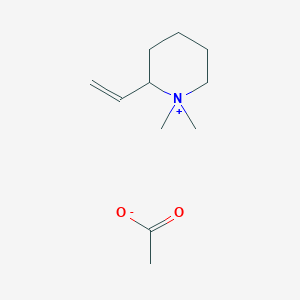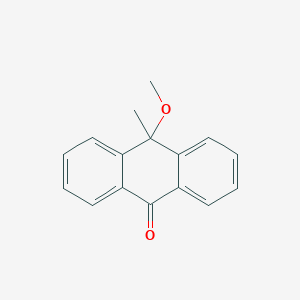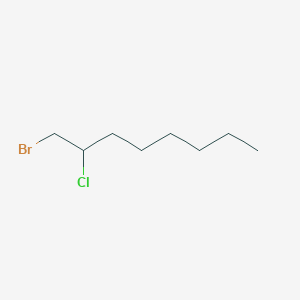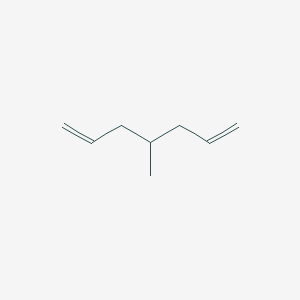
4-Methylhepta-1,6-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylhepta-1,6-diene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. The structure of this compound includes a seven-carbon chain with a methyl group attached to the fourth carbon and double bonds at the first and sixth positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
4-Methylhepta-1,6-diene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 4-methylheptane-1,6-diol using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Another method involves the catalytic dehydrogenation of 4-methylheptane. This process uses a metal catalyst, such as palladium on carbon, under high temperatures and pressures to remove hydrogen atoms and form the diene structure.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions containing suitable precursors. This method leverages the large-scale availability of hydrocarbons in petroleum and the efficiency of catalytic processes to produce the desired diene.
化学反应分析
Types of Reactions
4-Methylhepta-1,6-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium or platinum can convert it to 4-methylheptane.
Substitution: Electrophilic addition reactions, such as the addition of halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride), can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in an inert solvent like dichloromethane.
Major Products
Oxidation: Epoxides or diols.
Reduction: 4-Methylheptane.
Substitution: Halogenated alkanes or alkenes.
科学研究应用
4-Methylhepta-1,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions like Diels-Alder cycloadditions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
作用机制
The mechanism of action of 4-Methylhepta-1,6-diene in chemical reactions typically involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form new bonds. The stability of the resulting carbocation intermediates plays a crucial role in determining the reaction pathway and products.
相似化合物的比较
4-Methylhepta-1,6-diene can be compared with other similar compounds such as:
6-Methyl-1,5-heptadiene: This compound has a similar structure but with the double bonds at different positions.
2-Methylhepta-1,6-diene: Another isomer with the methyl group at a different position.
1,3-Butadiene: A simpler diene with two double bonds in a four-carbon chain.
The uniqueness of this compound lies in its specific arrangement of double bonds and the methyl group, which influences its reactivity and the types of reactions it can undergo.
属性
CAS 编号 |
52713-63-0 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC 名称 |
4-methylhepta-1,6-diene |
InChI |
InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4-5,8H,1-2,6-7H2,3H3 |
InChI 键 |
GWBIZSHSUHWEEP-UHFFFAOYSA-N |
规范 SMILES |
CC(CC=C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


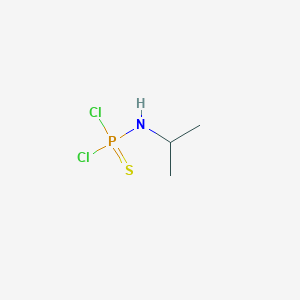
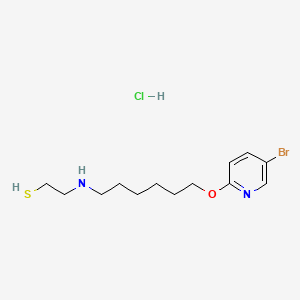
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
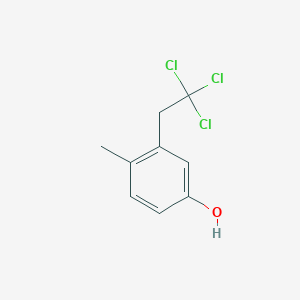
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
